

An In-Depth Technical Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide |
| Cat. No.: | B1522651 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide**, a halogenated aromatic sulfonamide. As a Senior Application Scientist, this document synthesizes its fundamental physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications within the broader context of medicinal chemistry and drug discovery.

Core Compound Identity and Properties

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure. This core is substituted with a bromine atom, a methyl group, and an N-isopropyl group. These substitutions are crucial in defining its chemical reactivity, lipophilicity, and potential biological activity.

Physicochemical Characteristics

A summary of the key physicochemical properties of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** is presented in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

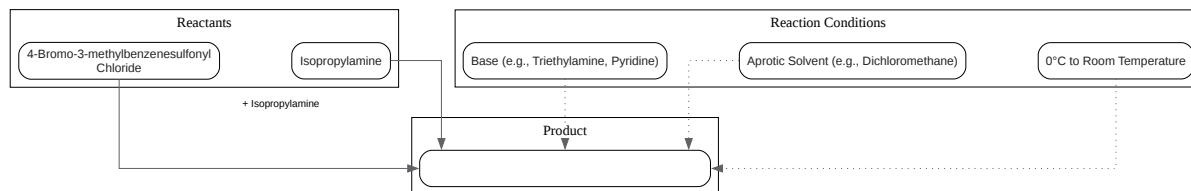
| Property | Value | Source(s) |
|-------------------|--|---------------------|
| Molecular Formula | $C_{10}H_{14}BrNO_2S$ | [1] |
| Molecular Weight | 292.2 g/mol | [1] |
| CAS Number | 1182913-23-0 | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | $370.1 \pm 52.0 \text{ } ^\circ\text{C}$ (predicted) | [2] |
| Density | $1.419 \pm 0.06 \text{ g/cm}^3$ (predicted) | [2] |
| pKa | 11.58 ± 0.50 (predicted) | [2] |

Synthesis and Purification

The synthesis of **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** is most effectively achieved through the nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride and isopropylamine. This is a standard and widely employed method for the preparation of N-substituted sulfonamides.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below. The key step is the formation of the sulfonamide bond between the sulfonyl chloride and the primary amine.



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Caption: Synthetic route to **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide**.

Detailed Experimental Protocol

Materials:

- 4-Bromo-3-methylbenzenesulfonyl chloride
- Isopropylamine
- Triethylamine (or another suitable base)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
- Amine Addition: To the cooled solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of isopropylamine (1.1 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide**.

Structural Characterization

The identity and purity of the synthesized **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** should be confirmed using a combination of spectroscopic techniques. Below are the predicted key features for each spectrum based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group on the benzene ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.5-8.0 ppm. The isopropyl methine proton will be a septet around δ 3.5-4.0 ppm, coupled to the six methyl protons. The two isopropyl methyl groups will appear as a doublet around δ 1.1-1.3 ppm. The methyl group on the benzene ring will be a singlet around δ 2.4-2.6 ppm. The NH proton will likely be a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the bromine atom appearing at a lower field. The carbons of the isopropyl group and the methyl group will be in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

- N-H stretch: A peak around 3300-3400 cm^{-1}
- C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm^{-1}
- S=O stretch (asymmetric and symmetric): Two strong bands around 1330-1370 cm^{-1} and 1140-1180 cm^{-1} , characteristic of sulfonamides.
- C=C stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region.
- S-N stretch: A band around 900-950 cm^{-1} .

Mass Spectrometry (MS)

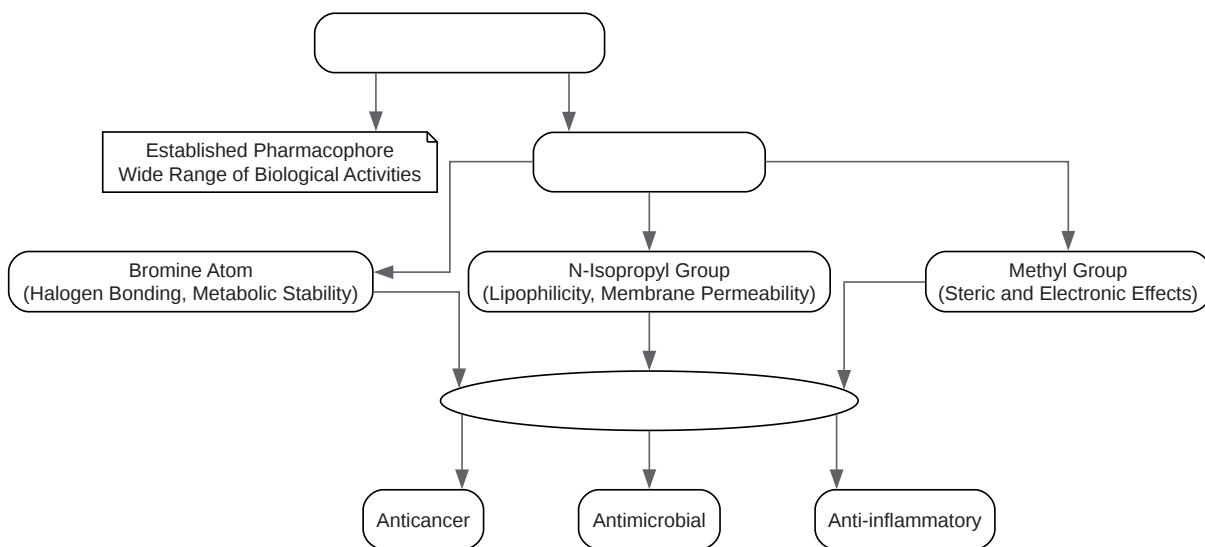
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M^+ and $\text{M}+2$ peaks).

Potential Applications and Biological Relevance

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[3] While specific studies on **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** are not extensively documented, its structural features suggest potential for investigation in several therapeutic areas.

Rationale for Biological Investigation

The sulfonamide group is a key structural motif in many clinically used drugs, including antibacterial agents, diuretics, and anticancer drugs.^{[4][5]} The incorporation of a bromine atom and a lipophilic isopropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms, such as bromine, can enhance binding affinity to biological targets through halogen bonding and can also modulate metabolic stability. The N-isopropyl group increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes.



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Caption: Factors influencing the potential biological activity.

Areas for Future Research

Based on the activities of structurally related sulfonamides, future research on **4-Bromo-N-isopropyl-3-methylbenzenesulfonamide** could be directed towards:

- Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents, often by inhibiting enzymes such as carbonic anhydrases which are overexpressed in some tumors.[4][6]
- Antimicrobial Activity: The sulfonamide class of drugs has a long history as antibacterial agents. Novel derivatives are continually being explored to combat antibiotic resistance.[3][7]
- Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can be targeted towards various metalloenzymes implicated in disease.

Conclusion

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is a readily synthesizable compound with a chemical scaffold that holds significant potential for further investigation in drug discovery and development. This guide provides the foundational knowledge for its synthesis, characterization, and a rationale for exploring its biological activities. The detailed protocols and predicted characterization data serve as a valuable resource for researchers initiating studies on this and related molecules.

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